molecular formula C11H16N2O B1273749 (3-Morpholinophenyl)methylamine CAS No. 625470-29-3

(3-Morpholinophenyl)methylamine

Cat. No. B1273749
M. Wt: 192.26 g/mol
InChI Key: RVNBOLIRQOSAAX-UHFFFAOYSA-N
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Description

“(3-Morpholinophenyl)methylamine” is a chemical compound that contains a total of 31 bonds, including 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), and 1 tertiary amine (aromatic) .

Scientific Research Applications

Antidepressive Activity

(3-Morpholinophenyl)methylamine derivatives have been explored for their antidepressant properties. A study synthesized 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride and tested its antidepressant effects using a forced swim mice model, showing promising results (Guo Ya-nan, 2010).

Chemical Synthesis and Biological Activity

Derivatives of (3-morpholinophenyl)methylamine have been synthesized for various applications. For instance, enamine derivatives of lapachol were synthesized using morpholine and other compounds, evaluated for biological activities against Artemia salina, Aedes aegypti, and cytotoxicity in human breast cells (Mailcar F. Oliveira et al., 2002).

Environmental Analysis

(3-Morpholinophenyl)methylamine and its derivatives are also significant in environmental studies. A method was developed for determining aliphatic amines, including morpholine, in wastewater and surface water, highlighting its relevance in environmental monitoring (F. Sacher et al., 1997).

Photoinitiators in Coatings

In the field of materials science, copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties, including morpholine derivatives, have been developed as photoinitiators for ultraviolet-curable pigmented coatings. This application demonstrates the versatility of (3-morpholinophenyl)methylamine in advanced material synthesis (L. Angiolini et al., 1997).

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel pharmaceuticals and other chemicals. For example, it was used in the synthesis of 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines, demonstrating its utility in complex organic syntheses (A. A. Aghekyan et al., 2009).

Atmospheric Chemistry

It's also relevant in atmospheric chemistry studies, as illustrated by research on the concentration, size distribution, and dry deposition of amines, including morpholine, in atmospheric particles. Such studies are crucial for understanding the role of amines in air pollution and climate change (Fengxian Liu et al., 2017).

properties

IUPAC Name

(3-morpholin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13/h1-3,8H,4-7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNBOLIRQOSAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383770
Record name 1-[3-(Morpholin-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Morpholinophenyl)methylamine

CAS RN

625470-29-3
Record name 1-[3-(Morpholin-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Morpholinophenyl)methylamine
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